molecular formula C9H5BrO2S B175246 6-Bromobenzo[b]thiophene-3-carboxylic acid CAS No. 19075-61-7

6-Bromobenzo[b]thiophene-3-carboxylic acid

Cat. No. B175246
CAS RN: 19075-61-7
M. Wt: 257.11 g/mol
InChI Key: ZXMDECZLLPFSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromobenzo[b]thiophene-3-carboxylic acid is a reagent for the synthesis of aminobenzo[b]thiophene 1,1-dioxides as STAT3 inhibitors with antitumor activities . It is used as an organic chemical synthesis intermediate .


Synthesis Analysis

6-Bromobenzo[b]thiophene is synthesized from sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The synthesis of thiophene derivatives involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular formula of 6-Bromobenzo[b]thiophene-3-carboxylic acid is C7H3BrO2S2 . The molecular weight is 263.13 .


Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

The empirical formula of 6-Bromobenzo[b]thiophene is C8H5BrS . Its molecular weight is 213.09 .

Scientific Research Applications

Organosulfur Compounds in Petroleum

6-Bromobenzo[b]thiophene-3-carboxylic acid falls into the broader category of organosulfur compounds, which are significant in petroleum and fossil fuel products. Research focusing on compounds like Dibenzothiophene (DBT) and benzothiophenes highlights the importance of understanding the biodegradation and toxicity of these substances. Organosulfur compounds are crucial for evaluating the environmental impact and degradation pathways in petroleum-contaminated areas. Studies have increasingly focused on identifying metabolites in laboratory cultures to understand the fate of these compounds in the environment (Kropp & Fedorak, 1998).

Antioxidant Activity Analysis

Analytical methods for determining the antioxidant activity of various compounds, including those structurally similar to 6-Bromobenzo[b]thiophene-3-carboxylic acid, have been extensively reviewed. Techniques like ORAC, HORAC, TRAP, and TOSC tests are pivotal in assessing the antioxidant capacity of complex samples. These methods rely on spectrophotometry to monitor characteristic colors or solution discoloration, essential for understanding the antioxidant properties of a wide range of substances (Munteanu & Apetrei, 2021).

Flame Retardants and Environmental Concerns

The occurrence and environmental fate of novel brominated flame retardants (NBFRs), including those related to 6-Bromobenzo[b]thiophene-3-carboxylic acid, have raised significant environmental concerns. These compounds, found in indoor air, dust, consumer goods, and food, necessitate further research on their toxicity and environmental impact. The review stresses the importance of monitoring and understanding the behavior of NBFRs to mitigate potential risks associated with their increasing use (Zuiderveen, Slootweg, & de Boer, 2020).

Biological Importance of Benzothiazole Derivatives

Research into benzothiazole derivatives, similar in structure to 6-Bromobenzo[b]thiophene-3-carboxylic acid, has shown a wide range of biological activities. These activities are significant for medicinal chemistry, offering insights into the development of new therapeutic agents. The synthesis and study of these compounds, including their pharmacological activities and potential as new pharmacophores, are crucial for advancing medicinal applications (Rosales-Hernández et al., 2022).

Metals and Biologically Important Ligands

The interaction between metals and biologically important ligands, including those related to 6-Bromobenzo[b]thiophene-3-carboxylic acid, has been explored to understand the influence of metals on the electronic system of such molecules. This research is vital for grasping how metals perturb and stabilize the electronic systems of ligands, affecting their reactivity and complex compound durability (Lewandowski, Kalinowska, & Lewandowska, 2005).

Safety And Hazards

The safety and hazards of 6-Bromobenzo[b]thiophene-3-carboxylic acid are not specified in the search results. For detailed information, please refer to the material safety data sheet (MSDS) of the compound .

Future Directions

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

properties

IUPAC Name

6-bromo-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2S/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMDECZLLPFSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266512
Record name 6-Bromobenzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromobenzo[b]thiophene-3-carboxylic acid

CAS RN

19075-61-7
Record name 6-Bromobenzo[b]thiophene-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19075-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromobenzo[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.